![molecular formula C18H22N4O2 B6132093 2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as OPDA and is a pyridazine derivative. The purpose of
Mécanisme D'action
The mechanism of action of OPDA is not fully understood. However, research has shown that OPDA inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This inhibition leads to a reduction in inflammation. OPDA has also been shown to induce apoptosis in cancer cells. The exact mechanism of this induction is still under investigation.
Biochemical and Physiological Effects
OPDA has been shown to have several biochemical and physiological effects. Research has shown that OPDA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. OPDA has also been shown to induce apoptosis in cancer cells. Additionally, OPDA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OPDA in lab experiments is its anti-inflammatory properties. This makes it an ideal compound for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. Another advantage of using OPDA is its anticancer properties. This makes it an ideal compound for studying the mechanisms of cancer and developing new cancer treatments.
One limitation of using OPDA in lab experiments is its complex synthesis method. This makes it difficult to obtain in large quantities, which can limit its use in certain experiments. Another limitation of using OPDA is its potential toxicity. While OPDA has been shown to be relatively safe in animal models, its long-term effects on humans are not fully understood.
Orientations Futures
There are several future directions for research on OPDA. One direction is to further investigate its mechanism of action. This can lead to the development of new drugs that target the same pathways as OPDA. Another direction is to investigate its potential in treating other diseases such as cardiovascular disease and diabetes. Additionally, research can be conducted to optimize the synthesis method of OPDA, making it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of OPDA involves the reaction between 6-chloro-4-pyrrolidin-1-ylpyridazine-3-carboxylic acid ethyl ester and phenethylamine. This reaction leads to the formation of 2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide. The synthesis of OPDA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
OPDA has been extensively studied for its potential applications in the field of medicine. Research has shown that OPDA has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. OPDA has also been shown to have anticancer properties and can be used to treat various types of cancer. Additionally, OPDA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(15-7-3-2-4-8-15)20-17(23)13-22-18(24)11-16(12-19-22)21-9-5-6-10-21/h2-4,7-8,11-12,14H,5-6,9-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJLFSMIQELGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=C(C=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
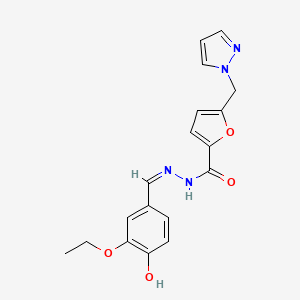
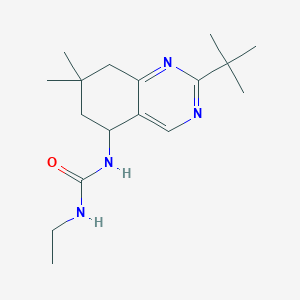
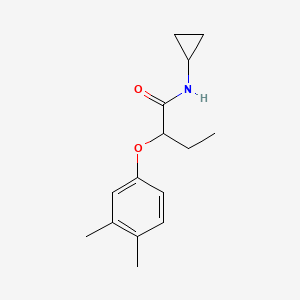
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
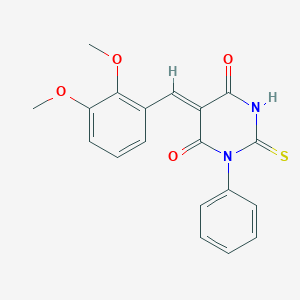
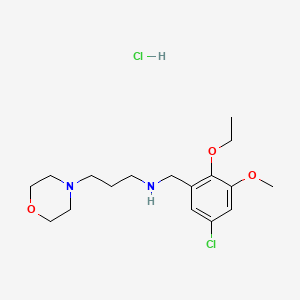
![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)
![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)
